molecular formula C8H14O4 B13925883 Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B13925883
M. Wt: 174.19 g/mol
InChI Key: LHFKMMCCXQYDMF-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It is a cyclopropane derivative, characterized by the presence of two hydroxymethyl groups and an ethyl ester group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the reaction of ethyl diazoacetate with alkenes in the presence of a rhodium catalyst can yield cyclopropane derivatives. The hydroxymethyl groups can then be introduced through subsequent reactions involving formaldehyde and appropriate reducing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exerts its effects depends on the specific reactions it undergoesThese features facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H14O4/c1-2-12-7(11)6-3-8(6,4-9)5-10/h6,9-10H,2-5H2,1H3

InChI Key

LHFKMMCCXQYDMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(CO)CO

Origin of Product

United States

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